
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate is a complex organic compound that belongs to the class of androstane derivatives This compound is characterized by its unique structure, which includes three carbonate groups attached to the androstane skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate typically involves multiple steps, starting from the basic androstane skeleton. The process generally includes the introduction of the carbonate groups through reactions with appropriate carbonate reagents under controlled conditions. Common reagents used in these reactions include phosgene, dimethyl carbonate, and other carbonate sources. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the triscarbonate structure.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are commonly employed. Additionally, purification steps such as crystallization and chromatography are used to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the androstane skeleton.
Substitution: The carbonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonate groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of carbamates or esters.
科学的研究の応用
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various androstane derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hormonal disorders and cancers.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate involves its interaction with specific molecular targets and pathways. The compound can bind to androgen receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including the regulation of cell growth and differentiation. Additionally, the compound’s carbonate groups can undergo hydrolysis, releasing active intermediates that further contribute to its biological activity.
類似化合物との比較
Similar Compounds
- Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl trisacetate
- Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl trismethylcarbonate
- Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl tristrifluoroacetate
Uniqueness
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate is unique due to its specific triscarbonate structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry. Its ability to undergo various chemical transformations and its potential biological activities further distinguish it from other androstane derivatives.
特性
CAS番号 |
537718-14-2 |
|---|---|
分子式 |
C25H34O10 |
分子量 |
494.5 g/mol |
IUPAC名 |
[(3S,7R,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate |
InChI |
InChI=1S/C25H34O10/c1-24-9-8-14(33-21(27)30-3)10-13(24)11-16(34-22(28)31-4)19-15-6-7-18(26)25(15,2)12-17(20(19)24)35-23(29)32-5/h11,14-17,19-20H,6-10,12H2,1-5H3/t14-,15-,16-,17+,19+,20-,24-,25-/m0/s1 |
InChIキー |
AIOBZIVDSXFNIS-KTLRVSMRSA-N |
異性体SMILES |
C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)OC(=O)OC)OC(=O)OC)OC(=O)OC |
正規SMILES |
CC12CCC(CC1=CC(C3C2C(CC4(C3CCC4=O)C)OC(=O)OC)OC(=O)OC)OC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
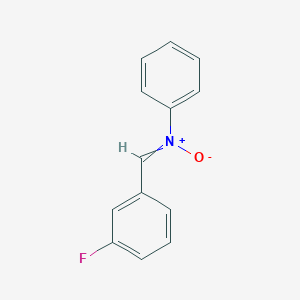
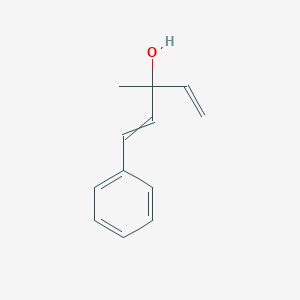
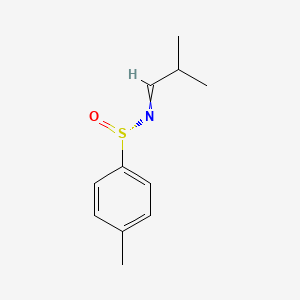
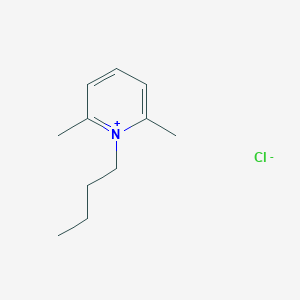
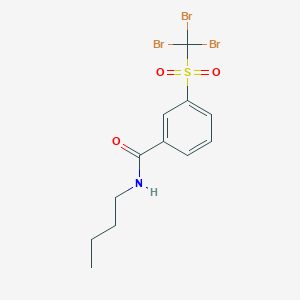
![3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)](/img/structure/B12569600.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
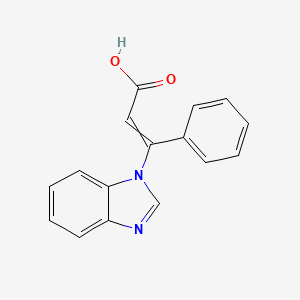
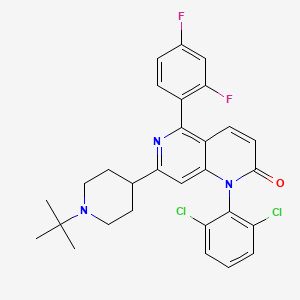
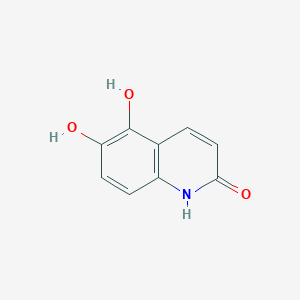
![[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol](/img/structure/B12569636.png)


